molecular formula C16H19N3OS B2804954 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034487-24-4

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2804954
CAS No.: 2034487-24-4
M. Wt: 301.41
InChI Key: IJCOCBWQLXVTBG-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound with the CAS Registry Number 2034487-24-4 and a molecular formula of C₁₆H₁₉N₃OS, yielding a molecular weight of 301.41 g/mol . This urea derivative features a distinct molecular architecture, incorporating a cyclopentyl group, a thiophene heterocycle, and a pyridine ring within its scaffold. This combination of heterocyclic motifs is commonly explored in medicinal chemistry, as similar structures are frequently investigated for their potential to interact with biological targets . The compound's structure aligns with a class of molecules known for their relevance in pharmaceutical and agrochemical research. Heterocyclic compounds containing nitrogen and sulfur atoms, such as the pyridine and thiophene rings found in this molecule, are fundamental building blocks in the development of bioactive substances . Urea derivatives, in particular, are a significant pharmacophore in drug discovery. Researchers may investigate this specific compound for its potential as a key intermediate or a novel chemical entity in various screening programs. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or animal use. Proper safety data should be consulted prior to handling. This compound should be handled only by qualified laboratory professionals.

Properties

IUPAC Name

1-cyclopentyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(19-14-4-1-2-5-14)18-10-12-8-13(11-17-9-12)15-6-3-7-21-15/h3,6-9,11,14H,1-2,4-5,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOCBWQLXVTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The thiophene-pyridine hybrid in the query compound offers dual π-system interactions, distinct from the imidazole-benzoxazine (Compounds A/B) or chloro-trifluoromethylphenyl (Compound 7n) groups.

Pharmacological Selectivity

Compound Primary Target Selectivity Profile Brain Penetration
Query Compound Not explicitly reported Hypothesized: Kinase or receptor modulation Likely moderate
Compound A α2C-Adrenergic Receptor High α2C-AR selectivity (>1000x over α2A/B) Poor
Compound B α2C-Adrenergic Receptor Similar to Compound A Poor
Compound 7n Undisclosed Likely kinase inhibition (structural analogy) Unreported

Key Findings :

  • Compounds A/B demonstrate peripheral selectivity due to poor brain penetration, limiting CNS applications . The query compound’s cyclopentyl group may improve brain access compared to these analogs.
  • Compound 7n’s chloro-trifluoromethylphenyl group is associated with enhanced metabolic stability and target affinity in kinase inhibitors, suggesting divergent applications compared to the query compound .

Pharmacokinetic and Metabolic Properties

  • Query Compound : Predicted moderate metabolic stability due to the urea linkage and aromatic heterocycles. Thiophene rings may pose idiosyncratic toxicity risks.

Research Implications

  • Query Compound : Its hybrid thiophene-pyridine system and cyclopentyl group position it as a candidate for CNS-targeted therapies or kinase inhibition, pending further validation.
  • Safety Note: Thiophene-containing compounds require rigorous toxicity profiling to mitigate hepatotoxicity risks.

Biological Activity

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyclopentyl group, a thiophene ring, and a pyridine ring. The synthesis typically involves multi-step organic reactions, with one common method being the Suzuki–Miyaura coupling, which utilizes palladium catalysts for carbon–carbon bond formation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various downstream effects. The precise mechanisms are still under investigation, but initial studies suggest potential interactions with pathways involved in inflammation and microbial resistance .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit a broad spectrum of antimicrobial activity. For instance, derivatives of thiourea have been shown to possess significant antibacterial and antifungal properties. In particular, studies have highlighted their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.12 μg/mL .

Anti-inflammatory Effects

In vitro studies have demonstrated that related urea compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. The structure–activity relationship (SAR) analysis indicates that modifications to the urea moiety can enhance anti-inflammatory efficacy .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various urea derivatives on cancer cell lines, including U937 cells. The results indicated that certain modifications led to increased cytotoxicity compared to standard treatments like etoposide .
  • Antiviral Properties : Compounds structurally related to this compound have been investigated for their antiviral activities against HIV and other viruses. The presence of thiophene and pyridine rings appears crucial for enhancing antiviral potency .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureKey ActivityReference
Compound AStructure AAntibacterial
Compound BStructure BAntiviral
Compound CStructure CAnticancer

Q & A

Q. What are the typical synthetic routes for 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea?

The synthesis involves multi-step organic reactions, commonly including:

  • Step 1 : Formation of the pyridine-thiophene intermediate via Suzuki-Miyaura coupling to link the thiophene and pyridine moieties .
  • Step 2 : Introduction of the cyclopentyl group through nucleophilic substitution or alkylation reactions .
  • Step 3 : Urea linkage formation by reacting an isocyanate derivative with a primary amine under anhydrous conditions, often using triethylamine as a base and dimethylformamide (DMF) as a solvent .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
SolventDMF, THF, EthanolDMF enhances reactivity
Temperature0–80°CHigher temps accelerate coupling
CatalystPalladium (Suzuki coupling)Critical for cross-coupling

Q. How is the structural integrity of this compound confirmed?

A combination of analytical techniques is employed:

  • 1H/13C NMR : Assign peaks to confirm the urea (-NH-CO-NH-) linkage, cyclopentyl protons (δ 1.5–2.5 ppm), and thiophene aromatic signals (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Detect urea C=O stretch (~1640 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 356.4 g/mol for analogous compounds) .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation of the urea group and pyridine-thiophene orientation .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

    SolventSolubility (mg/mL)Notes
    DMSO>50Preferred for biological assays
    Ethanol~10Limited, requires heating
    Water<1Poor due to hydrophobic groups
  • Stability :

    • Thermal : Stable at RT for 24 hours; degrades at >80°C .
    • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Adopt Design of Experiments (DoE) principles:

  • Variables : Solvent polarity, temperature, catalyst loading .
  • Response Surface Methodology : Identify optimal conditions (e.g., 60°C in DMF with 5 mol% Pd catalyst increases yield by 30% vs. THF) .
  • Continuous Flow Chemistry : Enhances reproducibility for scale-up (e.g., 90% yield in flow vs. 70% in batch for analogous ureas) .

Case Study : A thiophene-pyridine urea derivative achieved 85% yield after optimizing solvent (DMF → acetonitrile) and reducing reaction time from 24h to 6h .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC50 values or receptor binding may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Confirm >95% purity via HPLC; impurities <2% can skew results .
  • Structural Confirmation : Re-validate stereochemistry (e.g., cyclopentyl group orientation) via NOESY NMR .

Example : A urea analog showed conflicting cytotoxicity (IC50 = 2 µM vs. 10 µM) due to residual DMSO in one study .

Q. What methodologies elucidate its mechanism of action in anticancer research?

  • In Vitro :
    • Kinase Inhibition Assays : Measure ATP competition using TR-FRET (e.g., 75% inhibition of EGFR at 10 µM) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • In Vivo :
    • Xenograft Models : Dose-dependent tumor reduction (e.g., 50% decrease at 20 mg/kg in mice) .
    • Pharmacokinetics : HPLC-MS to track plasma half-life (t1/2 = ~4h in rats) .

Key Finding : Analogous compounds disrupt PI3K/AKT/mTOR pathways, confirmed via Western blot .

Q. How are pharmacokinetic (PK) properties evaluated for this compound?

  • ADME Profiling :

    ParameterMethodTypical Result
    AbsorptionCaco-2 permeability assayModerate (Papp = 5×10⁻⁶ cm/s)
    MetabolismLiver microsomal stabilityt1/2 = 60 min (CYP3A4-mediated)
    ExcretionBile duct cannulation (rats)70% fecal excretion
  • Plasma Protein Binding : Equilibrium dialysis (>90% bound) .

Q. What advanced applications exist in materials science?

  • Coordination Polymers : The pyridine-thiophene moiety binds transition metals (e.g., Cu²+ for catalytic applications) .
  • Supramolecular Assembly : Urea hydrogen bonds template nanostructures (e.g., 20 nm fibrils via TEM) .

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